molecular formula C8H16N2O2 B8417698 3-amino-N-cyclopropyl-2-hydroxy-3-methylbutanamide

3-amino-N-cyclopropyl-2-hydroxy-3-methylbutanamide

Cat. No. B8417698
M. Wt: 172.22 g/mol
InChI Key: KGJBXJSXTMFDGA-UHFFFAOYSA-N
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Patent
US07696250B2

Procedure details

A solution of (2-cyclopropylcarbamoyl-2-hydroxy-1,1-dimethylethyl)-carbamic acid tert-butyl ester in CH2Cl2 (10 mL) and TFA (5 mL) was stirred at room temperature for 4 h. The reaction mixture was then concentrated and chased with toluene to yield 3-amino-N-cyclopropyl-2-hydroxy-3-methylbutyramide.
Name
(2-cyclopropylcarbamoyl-2-hydroxy-1,1-dimethylethyl)-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]([CH3:18])([CH3:17])[CH:9]([C:11](=[O:16])[NH:12][CH:13]1[CH2:15][CH2:14]1)[OH:10])(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[NH2:7][C:8]([CH3:18])([CH3:17])[CH:9]([OH:10])[C:11]([NH:12][CH:13]1[CH2:14][CH2:15]1)=[O:16]

Inputs

Step One
Name
(2-cyclopropylcarbamoyl-2-hydroxy-1,1-dimethylethyl)-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C(O)C(NC1CC1)=O)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(C(C(=O)NC1CC1)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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